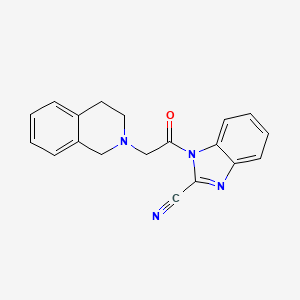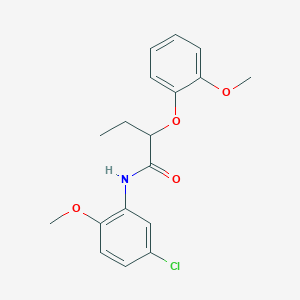![molecular formula C20H19N5O2S2 B4577723 N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4577723.png)
N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic derivatives related to the compound of interest often involves visible light-promoted reactions, as seen in the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. This process utilizes N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3, proceeding smoothly with various substituents to yield products with good to excellent yields (Xu Liu et al., 2016). Additionally, the synthesis can involve nucleophilic substitution reactions, showcasing the versatility in obtaining derivatives of the compound (R. Zaki et al., 2017).
Molecular Structure Analysis
Understanding the molecular structure of such compounds involves detailed characterization using various spectral techniques, including FT IR, 1H NMR spectroscopy, 13C NMR, and mass spectroscopy. These methods provide insights into the molecular framework and functional groups present, which are crucial for elucidating the compound's reactivity and interaction with biological targets (R. Zaki et al., 2017).
Chemical Reactions and Properties
The compound exhibits a range of reactivity patterns, including cycloaddition reactions and nucleophilic substitutions, which are fundamental for synthesizing various derivatives with potential biological activities. Such reactions are pivotal in the development of novel therapeutic agents, as they allow for the introduction of diverse substituents that can modulate the compound's pharmacological profile (G. S. Sorabad et al., 2023).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, can significantly affect their application in drug formulation and design. These properties are determined through rigorous analytical techniques and are essential for understanding the compound's behavior in physiological conditions (M. Al-Omar et al., 2017).
Chemical Properties Analysis
The chemical properties, including the stability, reactivity towards various reagents, and the ability to undergo specific transformations, are crucial for the compound's application in synthetic and medicinal chemistry. Detailed studies on these properties facilitate the design of novel compounds with enhanced efficacy and minimized toxicity (G. L. Grunewald et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis and Spectral Analysis : Research demonstrates the synthesis and spectral characterization of various compounds related to N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. These compounds have potential for future pharmacological activity investigation (Zaki, Radwan, & El-Dean, 2017).
Anticancer Properties
- Potential in Anticancer Therapies : A study on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety found that these compounds, closely related to the chemical structure , exhibit significant cytotoxic activity against various human cancer cell lines. This suggests a potential use of similar compounds in cancer treatment (Ravichandiran et al., 2019).
Biological and Pharmacological Screening
- Bioactive Molecule Development : Research involving the synthesis of fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole shows potential in developing bioactive molecules. These molecules have been screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
In Vitro Antimicrobial Activity
- Microbial Activity Analysis : A study synthesizing various heterocyclic compounds, including those similar to the chemical , found considerable activity against a range of microorganisms, indicating potential applications in antimicrobial therapies (Nigam, Saharia, & Sharma, 1981).
Synthesis of Analogues and Derivatives
- Development of Analogues for Medical Applications : Research focused on the synthesis of pyrimidine-azitidinone analogues and their evaluation for antimicrobial, antitubercular activities. This demonstrates the potential of structurally similar compounds in developing new antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).
Propiedades
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c26-29(27,24-19-21-11-3-12-22-19)18-8-6-17(7-9-18)23-20(28)25-13-10-15-4-1-2-5-16(15)14-25/h1-9,11-12H,10,13-14H2,(H,23,28)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKHSUDQOUEAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4577644.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4577649.png)
![N-[4-(diethylamino)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4577650.png)
![3-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4577663.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4577671.png)
![1-(2-methoxyphenyl)-4-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4577675.png)
![1,1-bis[4-(dimethylamino)phenyl]-1-pentanol](/img/structure/B4577679.png)

![6-(2,4-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4577698.png)


![2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4577731.png)
![1-(4-methylphenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4577741.png)
![N-(sec-butyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4577742.png)